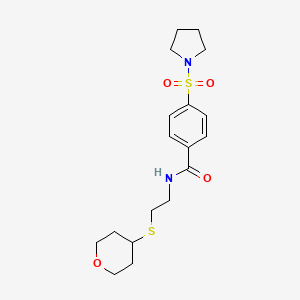

4-(pyrrolidin-1-ylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(pyrrolidin-1-ylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Heterocyclic Synthesis and Drug Development

Researchers have explored the synthesis and biological evaluation of compounds related to 4-(pyrrolidin-1-ylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide, highlighting their potential in drug development. For instance, the study on the synthesis of thiophenylhydrazonoacetates in heterocyclic synthesis presents the coupling of diazo compounds with ethyl cyanoacetate or ethyl acetoacetate to yield various heterocyclic derivatives, demonstrating the compound's utility in synthesizing biologically active molecules (Mohareb et al., 2004).

Antimicrobial and Antituberculosis Agents

The design and synthesis of thiazole-aminopiperidine hybrid analogues have been investigated for their activity against Mycobacterium tuberculosis, revealing the compound's role in combating bacterial infections. One such compound showed significant inhibitory activity, highlighting the potential of derivatives for treating tuberculosis (Jeankumar et al., 2013).

Anticancer Activity

Microwave-assisted synthesis techniques have been applied to produce polysubstituted 4H-Pyran derivatives, including structures related to the given chemical compound. These synthesized compounds were evaluated for their anticancer activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Hadiyal et al., 2020).

Enzyme Inhibition and Drug Discovery

The synthesis and biological evaluation of novel benzamide derivatives incorporating pyrazole or indazole nuclei have shown promise in interfering with p53 pathways, a crucial target in cancer therapy. These compounds, through their structural modifications, have demonstrated significant antiproliferative activity, underscoring the compound's relevance in drug discovery efforts (Raffa et al., 2019).

Insecticidal Properties

Research into the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm has uncovered the utility of related compounds in developing new insecticides, showcasing the diverse applications of such chemical structures in agriculture (Fadda et al., 2017).

Mechanism of Action

Target of action

The compound “N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide” belongs to a class of compounds that contain a pyrrolidine ring . Compounds with a pyrrolidine ring are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

The mode of action of “N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific biochemical product .

Biochemical pathways

The affected pathways would also depend on the specific target of “N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide”. If it targets an enzyme involved in a specific biochemical pathway, it could affect the overall functioning of that pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide” would be influenced by factors such as its chemical structure, solubility, and stability .

Result of action

The molecular and cellular effects of “N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide” would depend on its mode of action and the specific biochemical pathways it affects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide" .

properties

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S2/c21-18(19-9-14-25-16-7-12-24-13-8-16)15-3-5-17(6-4-15)26(22,23)20-10-1-2-11-20/h3-6,16H,1-2,7-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMZZBXJMZUDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCSC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2567014.png)

![4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2567016.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2567020.png)

![2-methyl-1-{2-[5-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B2567021.png)

![Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2567025.png)

![2-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2567027.png)